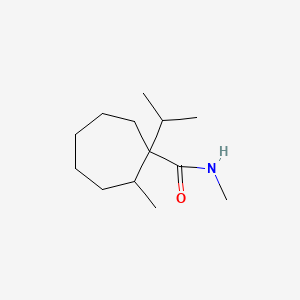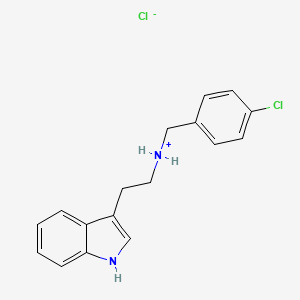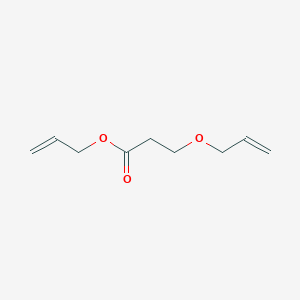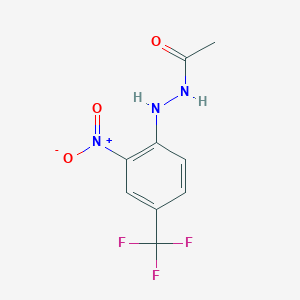![molecular formula C18H38O2 B13766259 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol CAS No. 70709-98-7](/img/structure/B13766259.png)
2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol is a chemical compound with a unique structure that includes a long alkyl chain and an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol typically involves the reaction of 6-pentylundecanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ethoxy linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality.
化学反应分析
Types of Reactions
2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted ethers or amines.
科学研究应用
2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, emulsifiers, and other industrial products.
作用机制
The mechanism of action of 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol involves its interaction with biological membranes due to its amphiphilic nature. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the ethoxy group can participate in hydrogen bonding, further influencing its interactions with biological targets.
相似化合物的比较
Similar Compounds
2-[2-(Tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol: Similar in structure but with a tetrahydropyran ring instead of a long alkyl chain.
2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol: Contains an aminopyridine group instead of a long alkyl chain.
Uniqueness
2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in drug delivery systems and industrial formulations.
属性
CAS 编号 |
70709-98-7 |
|---|---|
分子式 |
C18H38O2 |
分子量 |
286.5 g/mol |
IUPAC 名称 |
2-(6-pentylundecan-6-yloxy)ethanol |
InChI |
InChI=1S/C18H38O2/c1-4-7-10-13-18(20-17-16-19,14-11-8-5-2)15-12-9-6-3/h19H,4-17H2,1-3H3 |
InChI 键 |
QYFQEGNEBQKTAJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCCCC)(CCCCC)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


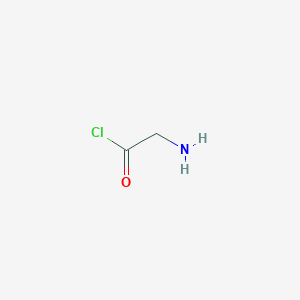
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
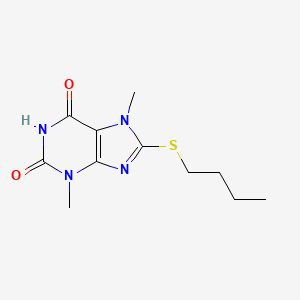
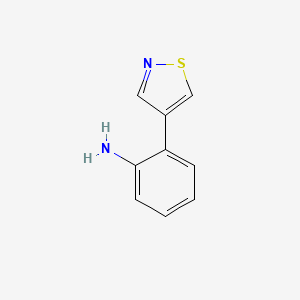

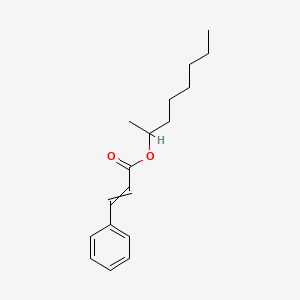
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
